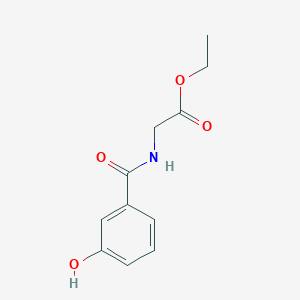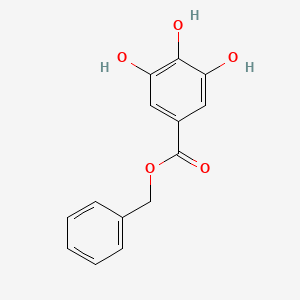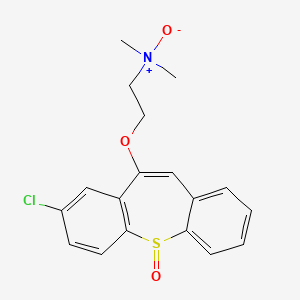
Namiki bbv-29404388
Descripción general
Descripción
Namiki bbv-29404388 is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
Namiki bbv-29404388 is known to inhibit the activity of certain enzymes and proteins by binding to their active sites. It has been shown to be a potent inhibitor of several kinases, including c-Src, Lck, and Syk. It has also been shown to inhibit the activity of phosphatases, such as PTP1B and SHP-2. Moreover, Namiki bbv-29404388 has been shown to inhibit the activity of proteases, such as MMP-2 and MMP-9.
Efectos Bioquímicos Y Fisiológicos
Namiki bbv-29404388 has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain kinases and phosphatases. It has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of certain proteases. Moreover, Namiki bbv-29404388 has been shown to modulate the immune response by inhibiting the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Namiki bbv-29404388 has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, which makes it a valuable tool for studying their function and regulation. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Namiki bbv-29404388 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Moreover, it has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research on Namiki bbv-29404388. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on different signaling pathways and cellular processes. Moreover, there is a need to develop more potent and selective inhibitors of certain enzymes and proteins, which can be used as tools for studying their function and regulation. Finally, there is a need to develop better methods for synthesizing and purifying Namiki bbv-29404388, which can improve its availability for research purposes.
Aplicaciones Científicas De Investigación
Namiki bbv-29404388 has a wide range of scientific research applications. It has been used to study the mechanism of action of various enzymes and proteins, including kinases, phosphatases, and proteases. It has also been used to investigate the role of certain signaling pathways in different cellular processes, such as cell division, differentiation, and apoptosis. Furthermore, Namiki bbv-29404388 has been used to study the effects of different drugs on various biochemical and physiological processes.
Propiedades
IUPAC Name |
ethyl 2-[(3-hydroxybenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQYCLHRZCLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Namiki bbv-29404388 | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)